4-Cyclopropylmethoxyindole
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Overview
Description
4-Cyclopropylmethoxyindole is an indole derivative characterized by the presence of a cyclopropylmethoxy group attached to the fourth position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylmethoxyindole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . For this compound, the starting materials would include a cyclopropylmethoxy-substituted phenylhydrazine and an appropriate carbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylmethoxyindole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-Cyclopropylmethoxyindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropylmethoxyindole involves its interaction with various molecular targets, including enzymes and receptors. The indole ring structure allows it to bind to specific sites on proteins, modulating their activity. For example, it can inhibit enzymes involved in cancer cell proliferation or act as an agonist/antagonist for certain receptors . The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
4-Methoxyindole: Similar in structure but lacks the cyclopropyl group, leading to different reactivity and biological activity.
5-Methoxyindole: Another methoxy-substituted indole with different substitution patterns affecting its chemical properties.
Uniqueness: 4-Cyclopropylmethoxyindole is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
CAS No. |
185255-77-0 |
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Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-2-11-10(6-7-13-11)12(3-1)14-8-9-4-5-9/h1-3,6-7,9,13H,4-5,8H2 |
InChI Key |
WNJUSZXHGGTZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC=CC3=C2C=CN3 |
Origin of Product |
United States |
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